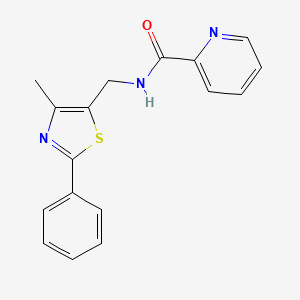

N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide” is a chemical compound. It is related to N-Methyl picolinamide, which is a novel anticancer agent that inhibits the activity of BCR-ABL kinase . It has been shown to be effective against human colon cancer cells (HCT116) and breast cancer cells (MCF-7) .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, N-(thiazol-2-yl)benzenesulfonamides have been synthesized as part of a strategy to create hybrid antimicrobials . Similarly, derivatives of N-(5-acetyl-4-methylthiazol-2-yl)arylamide have been synthesized . These compounds were obtained in good to excellent yield, representing drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis

The molecular structure of related compounds such as N-Methyl picolinamide has been reported . The chemical formula is C7H8N2O and the molecular weight is 136.15 g/mol .Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide derivatives are being explored for their potential in therapeutic applications. For instance, picolinamide derivatives have shown high specificity and affinity towards serotoninergic receptors, indicating their potential in the development of treatments for neurological disorders (Fiorino et al., 2017). Furthermore, picolinamide has been identified as a strong inhibitor of poly (ADP-ribose) synthetase, offering protection against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets, which could have implications in diabetes research (Yamamoto & Okamoto, 1980).

Organometallic Chemistry and Catalysis

In organometallic chemistry, N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide and its derivatives are employed as ligands to study metal-ligand interactions. For example, the interaction of N-(aryl)picolinamides with iridium has been studied, revealing insights into N-H and C-H bond activations, which are crucial for catalytic applications (Dasgupta et al., 2008). This research contributes to the development of new catalytic systems that can be applied in organic synthesis and industrial processes.

Material Science

In the field of material science, the unique properties of N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide derivatives are being explored for the synthesis of novel materials. For instance, the study of thermodynamic parameters and solute-solvent interactions of 1,3,4-oxadiazole derivatives in different solvents provides insights into the structure-making or structure-breaking abilities of these compounds, which is relevant for material design and the development of new solvents and solvent systems (Godhani et al., 2012).

Mécanisme D'action

Target of Action

Thiazole derivatives have been known to interact with various targets, including enzymes like rac-alpha serine/threonine-protein kinase and glycogen synthase kinase-3 beta .

Mode of Action

Thiazole compounds generally interact with their targets through various mechanisms, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways, leading to diverse biological effects .

Result of Action

Thiazole derivatives have been associated with a broad spectrum of biological activities, such as antimicrobial, antifungal, antiviral, and antitumor effects .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially affect the action of thiazole derivatives .

Orientations Futures

The future directions for research on this compound could involve further investigation into its potential anticancer properties, given the reported activity of related compounds . Additionally, the synthesis of more derivatives and investigation of their biological activities could be a promising direction .

Propriétés

IUPAC Name |

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12-15(11-19-16(21)14-9-5-6-10-18-14)22-17(20-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGQRJMTECHDEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2962993.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962994.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2962996.png)

![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2962997.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2962998.png)

![Methyl (E)-4-oxo-4-[[(3R)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]amino]but-2-enoate](/img/structure/B2963004.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2963013.png)

![9-(5-chloro-2-methylphenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963014.png)